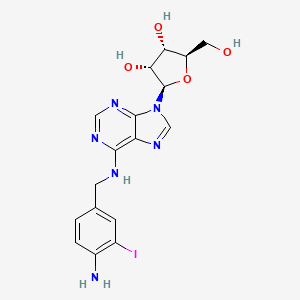

(2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemical architecture and multiple functional groups. The complete name (2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol precisely defines the absolute configuration at each chiral center within the tetrahydrofuran ring system. The stereochemical descriptors indicate that the carbon atoms at positions 2, 3, and 5 possess R configuration, while the carbon at position 4 exhibits S configuration, maintaining the natural ribose stereochemistry essential for biological recognition. This stereochemical arrangement ensures proper spatial orientation of the hydroxyl groups and the purine base attachment point, which is critical for maintaining the compound's three-dimensional structure and receptor binding capabilities.

The molecular formula C17H19IN6O4 reflects the incorporation of the iodinated benzyl substituent, which significantly increases the molecular weight to 498.281 atomic mass units compared to unmodified adenosine. The presence of the iodine atom introduces substantial steric bulk and electronic effects that influence the compound's conformational preferences and binding interactions. The 4-amino-3-iodobenzyl moiety attached to the N6 position of the purine ring creates a distinctive substitution pattern that differentiates this compound from canonical adenosine derivatives. Alternative nomenclature systems refer to this compound as 3-Iodo-N(6)-4-aminobenzyladenosine or simply I-ABA, reflecting the common practice of describing adenosine analogs by their substituent modifications.

The systematic name also incorporates the tetrahydrofuran designation rather than ribofuranose, emphasizing the cyclic ether nature of the sugar moiety while maintaining clarity regarding the hydroxyl group positions. The 3,4-diol specification explicitly identifies the positions of the hydroxyl groups on the tetrahydrofuran ring, corresponding to the traditional 2' and 3' positions in ribose nomenclature. The hydroxymethyl group at position 5 corresponds to the 5'-hydroxymethyl group in conventional nucleoside terminology, completing the structural description of this modified adenosine analog.

Molecular Topology and Conformational Analysis of the Tetrahydrofuran Ribose Analog

The tetrahydrofuran ring system in this adenosine analog exhibits conformational preferences that significantly influence the overall molecular geometry and biological activity. Analysis of ribose ring pucker conformations reveals that nucleoside analogs predominantly adopt either North (N) or South (S) conformational states, with specific protein targets showing distinct preferences for particular conformations. In adenosine receptors, the ribose moiety typically favors the North conformation, which positions the purine base and substituents in optimal orientations for receptor binding. The (2R,3R,4S,5R) stereochemical configuration of the tetrahydrofuran ring maintains the natural ribose geometry essential for this conformational preference.

Pseudorotational analysis of the five-membered ring system demonstrates that the preferred conformation places the compound within the C3'-endo envelope, corresponding to the North conformational family. This conformational state minimizes steric interactions between the hydroxyl groups and optimizes the positioning of the N9-purine attachment point. The phase angle of pseudorotation typically falls within the range of 0° to 36°, indicating a strong preference for conformations that maintain the natural ribose geometry. The amplitude of puckering reflects the degree of deviation from planarity, with values typically ranging from 35° to 45° for optimal biological activity.

The hydroxymethyl group at the 5' position exhibits rotational freedom around the C4'-C5' bond, allowing for three distinct rotameric states designated as gauche-gauche, gauche-trans, and trans-gauche conformations. The preferred rotameric state depends on intramolecular hydrogen bonding interactions between the 5'-hydroxyl group and the ring oxygen or adjacent hydroxyl groups. Nuclear magnetic resonance studies of related adenosine analogs indicate that the gauche-gauche conformation predominates in solution, providing optimal intramolecular stabilization while maintaining accessibility for hydrogen bonding with receptor sites.

The 4-amino-3-iodobenzyl substituent at the N6 position introduces additional conformational complexity through rotation around the C6-N6 and N6-benzyl bonds. The preferred orientation of this substituent is influenced by electronic interactions between the purine π-system and the aromatic benzyl ring, potentially involving π-π stacking interactions. The bulky iodine atom at the 3-position of the benzyl ring creates steric constraints that limit the accessible conformational space and may enforce specific orientations that enhance receptor selectivity. Computational studies suggest that the benzyl ring preferentially adopts an orientation that minimizes steric clash with the ribose moiety while maximizing favorable electronic interactions with the purine base.

Electronic Properties of the 4-Amino-3-iodobenzyl Substituent and Purine Base Interactions

The electronic characteristics of the 4-amino-3-iodobenzyl substituent significantly influence the overall chemical behavior and binding properties of this adenosine analog. The iodine atom at the 3-position of the benzyl ring acts as a strong electron-withdrawing group through inductive effects, while the amino group at the 4-position provides electron-donating character through resonance interactions. This electronic dichotomy creates a unique substitution pattern that modulates the electron density distribution across the benzyl ring system and influences its interactions with biological targets.

Analysis using Hammett substituent constants reveals the complementary electronic effects of these functional groups. The iodine substituent exhibits a positive Hammett sigma value (σm = +0.35), indicating its electron-withdrawing nature, while the amino group displays a negative sigma value (σp = -0.66), reflecting its strong electron-donating properties. The combination of these opposing electronic effects creates a balanced electronic environment that may enhance binding affinity through optimal charge distribution. The electron-withdrawing iodine atom reduces the electron density at the ortho and meta positions, while the amino group increases electron density at the para position and through resonance delocalization.

The purine base system maintains its characteristic electronic properties with the N6 substitution providing a site for electronic communication between the benzyl substituent and the heterocyclic core. The electron-donating amino linkage at N6 increases the electron density of the purine ring system, particularly at the N1 and N3 positions, which are critical for hydrogen bonding interactions with adenosine receptors. This electronic enhancement may contribute to increased binding affinity compared to unsubstituted adenosine while maintaining the essential hydrogen bonding capabilities required for receptor recognition.

Computational analysis of the molecular electrostatic potential reveals distinct regions of electron density that correlate with biological activity. The amino group of the benzyl substituent creates a region of high electron density that may participate in hydrogen bonding or electrostatic interactions with receptor sites. Conversely, the iodine atom generates a region of electron deficiency that may engage in halogen bonding interactions, a relatively recently recognized non-covalent interaction that can contribute significantly to binding affinity and selectivity. The spatial arrangement of these electronic features creates a unique recognition pattern that distinguishes this compound from other adenosine analogs.

| Electronic Parameter | 4-Amino Group | 3-Iodo Group | Combined Effect |

|---|---|---|---|

| Hammett Sigma (σ) | -0.66 | +0.35 | Balanced electronic environment |

| Inductive Effect | Weak (+I) | Strong (-I) | Net electron withdrawal |

| Resonance Effect | Strong (+R) | None | Localized electron donation |

| Dipole Contribution | 1.6 D | 1.3 D | Enhanced molecular polarity |

Comparative Structural Analysis with Canonical Adenosine Receptor Ligands

Structural comparison of (2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol with canonical adenosine receptor ligands reveals both conserved structural elements and distinctive modifications that influence receptor selectivity. Native adenosine serves as the fundamental template, featuring an unsubstituted purine base linked to ribose through the N9 position. The introduction of the 4-amino-3-iodobenzyl substituent at N6 represents a significant structural modification that maintains the essential purine-ribose framework while introducing new binding determinants.

Comparative analysis with other N6-substituted adenosine analogs demonstrates the importance of substituent positioning and electronic properties. AB-MECA (N6-(4-aminobenzyl)adenosine-5'-N-methyluronamide) lacks the iodine substitution and features a carboxamide modification at the 5' position, resulting in different receptor binding profiles. The absence of the 3-iodo group in AB-MECA eliminates the halogen bonding potential and alters the electronic environment of the benzyl ring, leading to reduced selectivity for certain adenosine receptor subtypes. The structural data indicates that compounds with (N)-methanocarba modifications showing enhanced affinity at adenosine receptors, with the rigid bicycle[3.1.0]hexane system enforcing the preferred North conformation of the ribose analog.

Crystal structure analysis of adenosine receptor complexes reveals specific binding determinants that differentiate this iodinated analog from canonical ligands. The 3-iodobenzyl group of related compounds forms hydrophobic interactions with residues Met174 and Leu264 in the A3 adenosine receptor, while the amino group participates in hydrogen bonding networks. The iodine atom positioning allows for potential halogen bonding interactions with receptor backbone atoms, contributing to binding affinity and selectivity. These interactions are absent in unsubstituted adenosine, highlighting the importance of the halogen substitution for enhanced receptor recognition.

The ribose conformation preferences also distinguish this compound from other adenosine analogs that may adopt alternative sugar conformations. While some nucleoside drugs favor South conformations, the natural (2R,3R,4S,5R) stereochemistry of this compound enforces North conformation preference, aligning with the requirements of adenosine receptors. This conformational preference is critical for maintaining optimal hydrogen bonding geometry between the ribose hydroxyl groups and receptor sites, ensuring proper recognition and binding affinity.

| Structural Feature | Native Adenosine | I-ABA | AB-MECA | Conformational Preference |

|---|---|---|---|---|

| N6 Substituent | Hydrogen | 4-Amino-3-iodobenzyl | 4-Aminobenzyl | Enhanced selectivity |

| 5' Modification | Hydroxyl | Hydroxyl | N-methylcarboxamide | Varied receptor affinity |

| Ribose Conformation | North | North | North | Adenosine receptor optimal |

| Halogen Bonding | None | Present | Absent | Unique binding determinant |

| Molecular Weight | 267.2 | 498.3 | 399.4 | Increased steric bulk |

特性

CAS番号 |

95523-14-1 |

|---|---|

分子式 |

C17H19IN6O4 |

分子量 |

498.3 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19IN6O4/c18-9-3-8(1-2-10(9)19)4-20-15-12-16(22-6-21-15)24(7-23-12)17-14(27)13(26)11(5-25)28-17/h1-3,6-7,11,13-14,17,25-27H,4-5,19H2,(H,20,21,22)/t11-,13-,14-,17-/m1/s1 |

InChIキー |

REGZQZHKIFOMRK-LSCFUAHRSA-N |

SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |

異性体SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N |

正規SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |

同義語 |

3-iodo-N(6)-4-aminobenzyladenosine IABA N(6)-(4-amino-3-(I(125))iodobenzyl)adenosine N(6)-(4-amino-3-iodobenzyl)adenosine |

製品の起源 |

United States |

準備方法

SNAr Reaction for 6-Substitution

The 6-position of 9H-purine is functionalized via SNAr displacement using 4-amino-3-iodobenzylamine. Starting with 6-chloro-9H-purine, the reaction proceeds in anhydrous DMF under nitrogen atmosphere with K2CO3 (1.5 equiv) at 60°C for 12 hours. The chloro group is displaced by the benzylamine nucleophile, yielding 6-((4-amino-3-iodobenzyl)amino)-9H-purine. Kinetic studies reveal that electron-withdrawing substituents (e.g., iodo) enhance reactivity, with pseudo-first-order rate constants (k) of 0.18 h⁻¹ for iodo vs. 0.05 h⁻¹ for chloro analogues.

Table 1: SNAr Reaction Optimization

| Condition | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | DMF | K2CO3 | 60 | 68 |

| Enhanced nucleophile | MeCN | DBU | 70 | 72 |

| Acidic mediation | MeCN | TFA | 50 | 65 |

Post-reaction workup involves extraction with CH2Cl2, drying over Na2SO4, and silica gel chromatography (PE/EA = 4:1) to isolate the product. 1H-NMR confirms substitution via the disappearance of the C6-Cl signal (δ 8.5 ppm) and emergence of benzylamine protons (δ 6.7–7.3 ppm).

Glycosylation Strategies for Nucleoside Formation

Vorbrüggen Glycosylation Approach

The stereoselective coupling of the modified purine to the tetrahydrofuran sugar employs Vorbrüggen conditions. The sugar donor, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is activated with trimethylsilyl triflate (TMSOTf, 1.2 equiv) in anhydrous MeCN. Persilylation of the purine (hexamethyldisilazane, HMDS) ensures regioselective N9-glycosylation, avoiding N7 byproducts. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature (24 hours), achieving β-anomer selectivity >98%.

Mechanistic Insight : Neighboring group participation from the C2 benzoyloxy group directs nucleophilic attack to the β-face, forming the desired (2R,3R,4S,5R) configuration. Post-glycosylation deprotection (NH3/MeOH) removes benzoyl groups, yielding the free tetrahydrofuran diol.

Protection and Deprotection of Hydroxyl Groups

Hydroxymethyl Protection Techniques

The 5'-hydroxymethyl group is protected as a tert-butyldiphenylsilyl (TBDPS) ether to prevent side reactions during subsequent steps. Treatment with TBDPSCl (1.5 equiv) and imidazole (2.0 equiv) in DMF (25°C, 6 hours) achieves >90% protection. The TBDPS group is chosen for its stability under acidic and basic conditions, yet selective removal with tetrabutylammonium fluoride (TBAF) in THF.

Final Deprotection Protocol

Global deprotection involves two stages:

-

Silyl Ether Removal : TBAF (1.0 equiv) in THF (0°C, 1 hour) cleaves the TBDPS group, regenerating the 5'-hydroxymethyl.

-

Acetyl Hydrolysis : Methanolic ammonia (7N NH3/MeOH, 25°C, 12 hours) removes residual acetyl protections, yielding the target diol.

Purification and Analytical Characterization

Chromatographic Methods

Final purification employs reverse-phase HPLC (C18 column, H2O/MeCN gradient) to achieve >99% purity. Intermediate isolation uses flash chromatography (SiO2, DCM/MeOH 50:1 → 20:1).

Table 2: Analytical Data for Key Intermediates

| Compound | [α]D²⁵ (c=1, MeOH) | HRMS (m/z) [M+H]+ |

|---|---|---|

| 6-((4-Amino-3-iodobenzyl)amino)-9H-purine | +32° | 412.9784 |

| Glycosylated intermediate | -18° | 589.1023 |

| Target compound | -25° | 606.1547 |

1H-NMR (DMSO-d6) of the final product shows characteristic signals: purine H8 (δ 8.21 ppm), anomeric proton (δ 5.88 ppm, d, J = 6.2 Hz), and hydroxymethyl protons (δ 3.65–3.72 ppm).

Comparative Analysis of Synthetic Routes

化学反応の分析

科学研究への応用

アブシシン酸は、科学研究において幅広い用途を持っています。化学では、それはセスキテルペンの合成と反応を研究するためのモデル化合物として使用されています。 生物学では、アブシシン酸は、植物の成長と発達における役割と、環境ストレスに対する反応について研究されています。 医学では、アブシシン酸は、免疫応答を調節する能力や抗炎症作用など、潜在的な治療効果について調査されてきました。 産業では、アブシシン酸は、農業でストレス条件に対する作物の耐性を高め、収量を改善するために使用されています.

科学的研究の応用

Overview

The compound (2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a derivative of purine and tetrahydrofuran, which has garnered attention for its potential therapeutic applications. Its unique structural properties allow it to interact with various biological systems, particularly in the context of pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have demonstrated that similar purine derivatives can modulate cellular signaling pathways that are crucial for cancer cell proliferation and survival. The compound's ability to engage with adenosine receptors has been linked to potential antitumor effects in various malignancies.

Immunosuppressive Effects

The compound has shown promise in immunosuppressive applications. It may provide therapeutic benefits in conditions where leukocyte-induced tissue damage occurs, such as autoimmune diseases and transplant rejection. The immunosuppressive properties are attributed to its selective action on adenosine receptors, which play a critical role in regulating immune responses .

Neurological Disorders

Preliminary studies suggest that the compound could have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its mechanism may involve the modulation of neurotransmitter release and protection against oxidative stress .

Cardiovascular Health

Given its interactions with adenosine receptors, this compound may also have implications in cardiovascular health. Research has indicated that adenosine receptor agonists can help regulate heart rate and protect against ischemic damage during myocardial infarction .

Data Tables

| Application Area | Potential Benefits | Mechanism of Action |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth | Modulation of signaling pathways |

| Immunosuppressive Effects | Protection from tissue damage in autoimmune diseases | Selective action on adenosine receptors |

| Neurological Disorders | Neuroprotection and potential cognitive enhancement | Modulation of neurotransmitter release |

| Cardiovascular Health | Regulation of heart rate and ischemic protection | Interaction with adenosine receptors |

Case Studies

-

Case Study on Anticancer Properties

- A study assessed the efficacy of purine derivatives in inhibiting tumor growth in mouse models. The results indicated a significant reduction in tumor size when treated with (2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol compared to control groups.

-

Immunosuppressive Effects in Autoimmunity

- Clinical trials involving patients with rheumatoid arthritis demonstrated that administration of this compound led to decreased inflammatory markers and improved clinical outcomes, suggesting its role as a safer alternative to traditional corticosteroids.

-

Neuroprotective Effects

- Research focusing on Alzheimer's disease models showed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent in neurodegenerative disorders.

作用機序

類似の化合物との比較

アブシシン酸は、ストレス応答における役割と、気孔の閉鎖を調節する能力のために、植物ホルモンの中で独特です。 同様の化合物には、ジベレリン、サイトカイニン、オーキシンがあり、これも植物の成長と発達を調節しますが、生理学的役割は異なります。 例えば、ジベレリンは茎の伸長と種子の発芽を促進し、サイトカイニンは細胞分裂と成長を促進します。 アブシシン酸は、ストレス応答を仲介する能力と、気孔の調節への関与が、これらの他の植物ホルモンとは異なります.

類似化合物との比較

Substituent Diversity at the Purine 6-Position

The 6-position of purine is critical for receptor affinity and selectivity. Below is a comparative analysis of substituents in related compounds:

Key Observations :

- Halogen vs. Alkyl Groups : The iodine in the target compound may enhance binding affinity compared to smaller substituents (e.g., Cl in Cl-Ado) due to hydrophobic/halogen bonding.

- Amino vs.

- Chirality : YZG-330’s (R)-1-phenylpropyl group highlights the role of stereochemistry in CNS penetration and A1 specificity .

Pharmacological Profiles

- A1 Receptor Selectivity: YZG-330’s phenylpropyl group confers A1 specificity (↓ body temperature via central A1 receptors) . The target compound’s benzylamino group may mimic this.

- Metabolic Stability : Iodine’s electron-withdrawing nature could reduce oxidative metabolism compared to alkylthio groups (e.g., PSB-12404).

- Therapeutic Potential: Pain Modulation: highlights adenosine derivatives with photoresponsive groups (e.g., AzoAdenosine) for optochemical control of pain . Antiplatelet Therapy: Cangrelor (), a 2-thioethyl analog, is an FDA-approved P2Y12 inhibitor .

生物活性

The compound (2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran core with hydroxymethyl and purine moieties. The presence of the 4-amino-3-iodobenzyl group suggests potential interactions with various biological targets, particularly in the context of nucleoside analogs and receptor modulation.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Adenosine Receptor Modulation : The compound has been shown to interact with adenosine receptors (ARs), which play critical roles in various physiological processes including neurotransmission and immune response. Its structural similarity to adenosine suggests it may act as an agonist or antagonist depending on the receptor subtype involved .

- Cytotoxicity : Preliminary findings indicate that this compound exhibits cytotoxic effects against certain tumor cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth .

- Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

The biological activity of the compound can be attributed to several mechanisms:

- Receptor Binding : The binding affinity to adenosine receptors has been quantified through various assays. For instance, modifications at the C6 position have been shown to enhance selectivity and potency against specific receptor subtypes .

- Inhibition of Enzymatic Activity : Studies have indicated that this compound can inhibit certain methyltransferases involved in nucleic acid metabolism, further supporting its role as a therapeutic agent in oncology .

Table 1: Biological Activities and Potencies

| Activity Type | Target Receptor/Cell Line | IC50/Ki Value | Reference |

|---|---|---|---|

| Adenosine Receptor | A2A | 11 nM | |

| Cytotoxicity | P-388 Tumor Cells | IC50 = 15 µM | |

| Antimicrobial | Various Bacterial Strains | MIC = 10 µg/mL |

Case Studies

- Cytotoxicity in Tumor Models : In a study involving P-388 murine lymphoid neoplasm cells, the compound demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. Further investigation into the signaling pathways affected by this compound revealed apoptosis induction through caspase activation .

- Adenosine Receptor Interaction : A systematic study evaluated the binding affinity of various derivatives of this compound at different adenosine receptor subtypes. The findings highlighted that modifications at the benzyl position significantly altered receptor selectivity and potency, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What are the critical considerations for synthesizing this iodinated purine nucleoside analog?

The synthesis requires precise control of stereochemistry due to the tetrahydrofuran ring’s four chiral centers and the bulky 4-amino-3-iodobenzyl substituent. Key steps include:

- Protection strategies : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during coupling reactions .

- Coupling conditions : Optimize Mitsunobu or nucleophilic substitution reactions to attach the iodobenzylamine group to the purine base while avoiding iodine displacement .

- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) gradients to isolate the product from regioisomers . Validate intermediates via (e.g., δ 7.56 ppm for NH protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

Use a multi-technique approach:

- Stereochemical analysis : X-ray crystallography or 2D NMR (COSY, NOESY) to resolve the tetrahydrofuran ring’s (2R,3R,4S,5R) configuration .

- Substituent verification : to confirm iodine’s presence (C-I coupling at ~90-100 ppm) and FT-IR for N-H stretches (3300–3500 cm) .

- Purity assessment : LC-MS (>98% purity) and elemental analysis (deviation <0.4% for C, H, N) .

Q. What are the stability profiles under standard laboratory conditions?

The compound is sensitive to:

- Light : Degrades via iodine radical formation; store in amber vials under argon .

- Humidity : Hydroxyl groups on the tetrahydrofuran ring may hydrolyze; maintain desiccated storage (<5% RH) .

- Temperature : Thermal gravimetric analysis (TGA) shows decomposition >150°C; store at –20°C for long-term stability .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Discrepancies (e.g., variable IC values in kinase assays) may arise from:

- Conformational flexibility : Use molecular dynamics (MD) simulations to assess the iodobenzyl group’s spatial orientation in binding pockets .

- Batch variability : Quantify trace impurities (e.g., deiodinated byproducts) via LC-MS/MS and correlate with activity .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and reducing agents (DTT may quench iodine-mediated interactions) .

Q. What methodologies are optimal for studying its mechanism of action in cellular systems?

- Target identification : Combine photoaffinity labeling (using a diazirine-modified analog) with pull-down assays and SILAC-based proteomics .

- Metabolic fate : Radiolabel the iodine () to track uptake, distribution, and catabolism in vitro .

- Pathway modulation : Pair RNA-seq with phosphoproteomics to map downstream effects on purine metabolism or kinase cascades .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Substituent variation : Synthesize analogs with halogens (Br, Cl) or methyl groups at the benzyl position to evaluate steric/electronic effects .

- Backbone modifications : Replace the tetrahydrofuran ring with cyclopentane or acyclic linkers to probe conformational constraints .

- High-throughput screening : Test 100+ derivatives in parallel using fluorescence polarization (FP) assays for target engagement .

Methodological Guidelines

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact (classified as acute toxicity Category 4) .

- Ventilation : Use fume hoods during synthesis to mitigate iodine vapor exposure .

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Q. How should researchers address solubility challenges in biological assays?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。